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Compound of Interest

Compound Name: Lsd1-IN-19

Cat. No.: B12409195 Get Quote

Lsd1-IN-19: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Lsd1-IN-19 is a potent, non-covalent, and selective inhibitor of Lysine-Specific Demethylase 1

(LSD1), a key epigenetic regulator implicated in various cancers. This document provides a

detailed overview of the chemical structure, properties, and biological activity of Lsd1-IN-19,

intended to serve as a technical resource for researchers in oncology and drug development.

The information compiled herein includes its chemical identifiers, quantitative biological data,

detailed experimental methodologies for its synthesis and evaluation, and visualizations of

relevant biological pathways and experimental workflows.

Chemical Structure and Properties
Lsd1-IN-19, also referred to as compound 29 in foundational literature, is a pyridine-based

small molecule. Its discovery has provided a valuable tool for probing the biological functions of

LSD1 and for the development of novel anticancer therapeutics.[1]
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Identifier Value

IUPAC Name
4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-

yl]benzonitrile

CAS Number 2983011-81-8

Molecular Formula C26H27N3O

SMILES
Cc1ccc(cc1)c1nc(cc(c1OCCN1CCC(CC1)C)c1c

cc(cc1)C#N)C

Physicochemical Properties

Property Value

Molecular Weight 413.52 g/mol

Melting Point Not reported

Solubility Not reported

pKa Not reported

Biological Activity
Lsd1-IN-19 is a highly potent inhibitor of the LSD1 enzyme and demonstrates significant anti-

proliferative effects in various cancer cell lines.

Enzymatic Activity

Parameter Value (µM) Cell Line/System

Ki 0.108 Recombinant Human LSD1

KD 0.068 Recombinant Human LSD1

Cellular Activity
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Parameter Value (µM) Cell Line Incubation Time

IC50 0.17
THP-1 (Acute Myeloid

Leukemia)
72 hours

IC50 0.40
MDA-MB-231 (Breast

Cancer)
72 hours

Mechanism of Action
Lsd1-IN-19 functions as a non-covalent inhibitor of LSD1. LSD1, a flavin adenine dinucleotide

(FAD)-dependent amine oxidase, removes methyl groups from mono- and di-methylated lysine

residues on histone H3 (specifically H3K4 and H3K9), as well as non-histone substrates. By

inhibiting LSD1, Lsd1-IN-19 leads to an increase in histone methylation, thereby altering gene

expression and inducing anti-proliferative effects in cancer cells.
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Figure 1: Signaling pathway of Lsd1-IN-19 inhibiting LSD1-mediated histone demethylation.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Lsd1-IN-19 and the

key biological assays used for its characterization.

Synthesis of 4-[5-(piperidin-4-ylmethoxy)-2-(p-
tolyl)pyridin-3-yl]benzonitrile
The synthesis of Lsd1-IN-19 involves a multi-step process. The following is a representative

synthetic route based on the synthesis of structurally similar compounds.[2][3]

Materials:

Starting materials for the pyridine core synthesis

4-Tolylboronic acid

4-Cyanophenylboronic acid

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Trifluoromethanesulfonic anhydride

Palladium catalyst (e.g., Pd(PPh3)4)

Bases (e.g., K2CO3, NaH)

Solvents (e.g., Dioxane, DMF, DCM)

Trifluoroacetic acid (TFA)

Procedure:

Pyridine Core Formation: Synthesize a di-substituted pyridine core with appropriate

functional groups for subsequent cross-coupling reactions.
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Suzuki Cross-Coupling (Step 1): Couple the pyridine core with 4-tolylboronic acid in the

presence of a palladium catalyst and a base to introduce the p-tolyl group.

Suzuki Cross-Coupling (Step 2): Couple the product from the previous step with 4-

cyanophenylboronic acid under similar conditions to introduce the 4-cyanophenyl group.

Etherification: React the resulting intermediate with a protected piperidine derivative. For

example, treat tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with a base like NaH,

followed by reaction with the pyridine intermediate which has a suitable leaving group (e.g., a

triflate).

Deprotection: Remove the Boc protecting group from the piperidine nitrogen using an acid

such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

Purification: Purify the final product using column chromatography on silica gel.
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Figure 2: General synthetic workflow for Lsd1-IN-19.

In Vitro LSD1 Enzyme Inhibition Assay (Amplex Red
Method)
This assay is a fluorescence-based method to determine the inhibitory activity of compounds

against LSD1.[4][5][6][7][8]

Materials:

Recombinant human LSD1 enzyme

LSD1 peptide substrate (e.g., H3 (1-21) K4me2)

Amplex® Red reagent

Horseradish peroxidase (HRP)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Lsd1-IN-19 (dissolved in DMSO)

96-well black microplates

Procedure:

Compound Preparation: Prepare serial dilutions of Lsd1-IN-19 in assay buffer.

Enzyme and Inhibitor Incubation: In a 96-well plate, add the LSD1 enzyme to each well,

followed by the addition of the diluted Lsd1-IN-19 or DMSO (vehicle control). Incubate for a

pre-determined time (e.g., 15-30 minutes) at room temperature.

Reaction Initiation: Initiate the demethylation reaction by adding the LSD1 peptide substrate

to each well. Incubate for a specific time (e.g., 60 minutes) at 37°C.

Detection: Add a detection mixture containing Amplex® Red reagent and HRP to each well.

Incubate for a short period (e.g., 5-15 minutes) at room temperature, protected from light.

The H2O2 produced during the demethylation reaction reacts with Amplex® Red in the

presence of HRP to produce the fluorescent product, resorufin.

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader

(Excitation: ~540 nm, Emission: ~590 nm).

Data Analysis: Calculate the percent inhibition for each concentration of Lsd1-IN-19 relative

to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
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Figure 3: Experimental workflow for the in vitro LSD1 enzyme inhibition assay.

Cell Proliferation Assay (MTS/AlamarBlue)
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This assay is used to determine the effect of Lsd1-IN-19 on the viability and proliferation of

cancer cells.[9][10][11][12]

Materials:

MDA-MB-231 and THP-1 cells

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

Lsd1-IN-19 (dissolved in DMSO)

MTS or AlamarBlue® reagent

96-well clear microplates

Procedure:

Cell Seeding: Seed MDA-MB-231 or THP-1 cells into 96-well plates at an appropriate density

(e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells like

MDA-MB-231).

Compound Treatment: Treat the cells with serial dilutions of Lsd1-IN-19. Include a vehicle

control (DMSO) and a no-treatment control.

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

Viability Measurement: Add MTS or AlamarBlue® reagent to each well according to the

manufacturer's instructions and incubate for 1-4 hours.

Absorbance/Fluorescence Measurement: Measure the absorbance (for MTS) at ~490 nm or

fluorescence (for AlamarBlue®) at Ex/Em ~560/590 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to

the vehicle control. Determine the IC50 value by plotting the cell viability against the log of

the compound concentration and fitting the data to a dose-response curve.
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Lsd1-IN-19 is a potent and selective non-covalent inhibitor of LSD1 with demonstrated anti-

proliferative activity in cancer cell lines. The data and protocols presented in this guide provide

a valuable resource for the scientific community to further investigate the therapeutic potential

of Lsd1-IN-19 and to guide the development of next-generation LSD1 inhibitors. Further

studies are warranted to elucidate its in vivo efficacy, pharmacokinetic properties, and safety

profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12409195#lsd1-in-19-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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